molecular formula C18H13N5O2S2 B2842800 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1310946-14-5

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2842800
CAS No.: 1310946-14-5
M. Wt: 395.46
InChI Key: BDHIONKQPPTDAT-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features a pyridazinone core, a thiophene ring, a pyridine ring, and a thiazole ring

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used in the design of probes for studying biological processes.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research.

Industry

    Materials Science: Applications in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Thiophene Ring: Thiophene can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the Thiazole Ring: This can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Final Coupling: The final step involves coupling the pyridazinone-thiophene intermediate with the thiazole-pyridine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyridazinone moieties.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, pyridine, and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., amines for amination).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene.

    2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)oxazol-2-yl)acetamide: Similar structure but with an oxazole ring instead of a thiazole.

Uniqueness

The presence of the thiophene and thiazole rings in 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide may impart unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S2/c24-16(21-18-20-14(11-27-18)12-3-1-7-19-9-12)10-23-17(25)6-5-13(22-23)15-4-2-8-26-15/h1-9,11H,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIONKQPPTDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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